molecular formula C20H25ClN2OS B10862305 Propiomazine (hydrochloride) CAS No. 66487-09-0

Propiomazine (hydrochloride)

Cat. No.: B10862305
CAS No.: 66487-09-0
M. Wt: 376.9 g/mol
InChI Key: HTNILHBCBQPOGB-UHFFFAOYSA-N
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Description

Historical Context of Scientific Investigation and Development

The development of Propiomazine (B33155) is rooted in the broader exploration of phenothiazine (B1677639) compounds in the mid-20th century. Following the discovery of chlorpromazine's antipsychotic effects, extensive research was undertaken to synthesize and evaluate new derivatives with modified therapeutic profiles. niscpr.res.in Propiomazine, also known as 10-(2-dimethylaminopropyl)-2-propionylphenothiazine, was synthesized as a structural analog of promethazine (B1679618). wikipedia.orgsmolecule.com

Initial investigations in the 1960s explored its use in obstetrical analgesia, highlighting its sedative properties. nih.gov Over time, its potent antihistaminic effects became a primary focus, leading to its use in treating insomnia. drugbank.comnih.gov Unlike many other phenothiazines, Propiomazine did not find a niche as a primary antipsychotic agent because of its relatively weak dopamine (B1211576) receptor blockade. wikipedia.orgchemeurope.com Research into its hydrochloride and maleate (B1232345) salts has been conducted to assess their physicochemical properties and pharmaceutical performance. smolecule.com

Chemical Classification and Structural Relationships within Phenothiazine Derivatives

Propiomazine is classified as a phenothiazine, a class of organic compounds characterized by a tricyclic structure where two benzene (B151609) rings are linked by a sulfur and a nitrogen atom. hmdb.caebi.ac.uk It is specifically a member of the phenothiazines substituted at the 10-position of the phenothiazine nucleus. nih.gov

Key Structural Features:

Phenothiazine Core: The fundamental three-ring structure.

Alkylamino Side Chain: A 2-(dimethylamino)propyl group attached to the nitrogen atom (N-10) of the phenothiazine ring. The nature and length of this side chain are crucial for the pharmacological activity of phenothiazines. A three-carbon chain is often associated with neuroleptic activity. youtube.comslideshare.net

Substitution at Position 2: A propionyl group at the C-2 position of the phenothiazine ring. Electron-withdrawing substituents at this position are known to enhance the antipsychotic activity of phenothiazines. youtube.comif-pan.krakow.pl

Propiomazine's structure is closely related to other phenothiazines like promethazine and chlorpromazine (B137089) . The primary difference lies in the substituents on the phenothiazine ring and the nature of the side chain. For instance, branching at the β-position of the side chain, as seen in Propiomazine, can decrease antipsychotic potency while enhancing antihistaminic activity. youtube.com

Interactive Table: Structural Comparison of Propiomazine and Related Phenothiazines

CompoundSide Chain at N-10Substituent at C-2Primary Clinical Use
Propiomazine 2-(dimethylamino)propylPropionylSedative, Antihistamine drugbank.comnih.gov
Promethazine 2-(dimethylamino)propylNoneAntihistamine, Sedative
Chlorpromazine 3-(dimethylamino)propylChlorineAntipsychotic niscpr.res.in

Overview of Propiomazine (hydrochloride)'s Significance in Preclinical Pharmacological Research

Propiomazine has served as a valuable tool in preclinical pharmacological research, primarily due to its broad receptor-binding profile. nih.goviarc.fr Its interactions with various neurotransmitter systems have allowed researchers to investigate the mechanisms underlying sedation, psychosis, and other neurological processes.

Preclinical studies have established that Propiomazine acts as an antagonist at multiple receptors, including:

Dopamine receptors (D1, D2, and D4) nih.govwikipedia.org

Serotonin (B10506) receptors (5-HT2A and 5-HT2C) nih.govwikipedia.org

Histamine (B1213489) H1 receptors nih.govwikipedia.orgontosight.ai

Muscarinic acetylcholine (B1216132) receptors (M1-M5) nih.govwikipedia.org

Alpha-1 adrenergic receptors nih.govwikipedia.org

Its potent antihistaminic activity is considered the primary reason for its sedative effects. drugbank.comnih.gov While its dopamine receptor antagonism is weaker than that of typical antipsychotics, this property makes it a useful comparator in studies aiming to dissect the contributions of different receptor systems to antipsychotic efficacy and side effects. wikipedia.orgchemeurope.com For instance, its lower affinity for dopamine receptors in the tuberoinfundibular pathway may explain a lower incidence of hyperprolactinemia compared to other antipsychotics. chemeurope.com Furthermore, preclinical research has explored its potential in other areas, such as its inhibitory effects on prion disease formation in vitro and its impact on respiration and circulation. smolecule.comnih.gov

Current State of Mechanistic Understanding and Knowledge Gaps

The current understanding of Propiomazine's mechanism of action is multifaceted, reflecting its broad receptor antagonism. The sedative and antiemetic effects are largely attributed to its potent blockade of histamine H1 receptors. nih.govontosight.ai Its antipsychotic properties, though not its primary clinical use, are thought to arise from its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.govwikipedia.org The greater activity at 5-HT2A receptors compared to D2 receptors may contribute to the lower incidence of extrapyramidal side effects. wikipedia.org

Further research is needed to:

Fully delineate the downstream signaling pathways affected by Propiomazine's interaction with its various receptor targets.

Investigate the long-term neurochemical adaptations that may occur with chronic administration.

Explore potential therapeutic applications beyond its current uses, given its unique receptor binding profile. iarc.frt3db.ca

The study of Propiomazine and its analogs continues to offer insights into the complex pharmacology of the central nervous system and the structure-activity relationships of phenothiazine derivatives. niscpr.res.innih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66487-09-0

Molecular Formula

C20H25ClN2OS

Molecular Weight

376.9 g/mol

IUPAC Name

1-[10-[1-(dimethylamino)propan-2-yl]phenothiazin-2-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(14(2)13-21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H

InChI Key

HTNILHBCBQPOGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN(C)C.Cl

Origin of Product

United States

Synthetic Pathways and Chemical Synthesis Research

Historical Synthesis Methodologies for Propiomazine (B33155) Hydrochloride

Early syntheses of propiomazine hydrochloride were characterized by two main approaches, both of which presented considerable disadvantages, including multiple steps and the use of expensive starting materials. google.comgoogleapis.com

One of the foundational synthetic routes for propiomazine involves the direct condensation of a substituted phenothiazine (B1677639) with a haloalkylamine. google.comgoogleapis.com This method, detailed in analytical profiles of the drug substance, prepares the propiomazine base by reacting 2-propionylphenothiazine with 2-dimethylaminopropyl chloride. google.com The reaction is carried out in the presence of a strong base, such as sodium amide (NaNH₂), which acts as the condensing agent. google.comgoogleapis.com Following the formation of the propiomazine base, it is subsequently converted to its hydrochloride salt. google.comgoogleapis.com A similar approach involves reacting phenothiazine with 1-chloro-2-dimethylaminopropane in the presence of sodamide, which results in an isomerized product. google.com

An alternative historical synthesis route is a multi-step process based on the decarboxylation of an aminoalkyl ester of N-carboxyphenothiazine. google.comgoogleapis.com This pathway begins with the conversion of 2-propionylphenothiazine into its N-carbonyl chloride derivative through a reaction with phosgene (B1210022) (COCl₂). google.comgoogleapis.com The resulting chloride is then reacted with 2-dimethylamino-1-propanol, which yields an ester hydrochloride intermediate. google.comgoogleapis.com The final step involves the thermal decarboxylation of this intermediate by heating, which removes the carboxyl group as carbon dioxide (CO₂) to yield the desired propiomazine hydrochloride. google.comgoogleapis.com This method is notable for its use of a decarboxylation reaction, a process that removes a carboxyl group from a molecule. wikipedia.org

Advanced Synthetic Strategies for Propiomazine (hydrochloride)

Modern research has focused on overcoming the limitations of historical methods, leading to the development of more efficient, cost-effective, and high-purity synthetic pathways.

An improved and industrially viable process has been developed that provides propiomazine with high purity on a commercial scale. google.com This advanced route involves condensing 2-propionyl phenothiazine with the hydrochloride salt of 2-dimethylaminoisopropyl chloride. google.com A key improvement is the use of potassium hydroxide (B78521) as the base and toluene (B28343) as the solvent. google.com The reaction is heated to reflux for several hours under azeotropic conditions, with the progress monitored by High-Performance Liquid Chromatography (HPLC). google.com This method is more cost-effective and results in a product with a purity greater than 99.5%. google.comwipo.int

ParameterHistorical Condensation MethodAdvanced Condensation Method
Key Reagents2-propionylphenothiazine, 2-dimethylaminopropyl chloride2-propionyl phenothiazine, 2-dimethylaminoisopropyl chloride hydrochloride
Condensing Agent/BaseSodium amide (NaNH₂)Potassium hydroxide (KOH)
SolventNot specified, typically high-boiling point solvents like xyleneToluene
Key DisadvantageUse of expensive and hazardous sodium amide, multiple stepsRequires careful control of isomeric impurities
Reported PurityLower, with significant isomeric impurity (20-25% in crude base) google.comgoogleapis.comHigh purity (>99.5%) google.com

While the hydrochloride salt is common, significant research has been conducted on the preparation of the maleate (B1232345) salt to enhance purity and control isomeric impurities. google.com The synthesis of propiomazine maleate is achieved by reacting the propiomazine base with maleic acid. smolecule.comevitachem.com In a typical procedure, the crude propiomazine base is dissolved in an alcoholic medium, such as methanol (B129727) or isopropanol, to form a clear solution. google.com Maleic acid is then added to this solution, causing the propiomazine maleate salt to precipitate. smolecule.comevitachem.com The mixture is stirred at room temperature, and the resulting solid is filtered and dried to yield the final product. smolecule.comevitachem.com This method is particularly effective for isolating propiomazine free from its isomeric impurity, isopropiomazine. google.comgoogleapis.com

PropertyPropiomazine HydrochloridePropiomazine Maleate
Molecular FormulaC₂₀H₂₄N₂OS·HCl smolecule.comC₂₀H₂₄N₂OS·C₄H₄O₄ smolecule.com
Molecular Weight (g/mol)376.94 smolecule.com456.55 smolecule.com
Melting Point (°C)Not specified160-161 smolecule.com
Key AdvantageHigher water solubility for specific formulations Aids in purification by removing isomeric impurities google.com

Impurity Profiling and Control in Propiomazine (hydrochloride) Synthesis

The primary challenge in propiomazine synthesis is the formation and control of impurities, which can impact the final product's quality and stability. daicelpharmastandards.com Impurities can arise from side reactions, contaminants in starting materials, or degradation during storage. daicelpharmastandards.com

The most significant impurity generated during the condensation step is the isomeric impurity, isopropiomazine. google.comgoogleapis.com The crude propiomazine base produced via historical condensation methods can contain 20-25% of this isomer. google.comgoogleapis.com Advanced synthetic strategies have focused on controlling the formation of isopropiomazine to a level below 0.10% as measured by HPLC. google.com

The purification process involving the maleate salt is a key strategy for impurity control. google.com When the crude base, containing a high percentage of isopropiomazine, is dissolved in an alcoholic solvent and treated with maleic acid, the propiomazine maleate precipitates with high purity, leaving the isomeric impurity behind. google.comgoogleapis.com This makes the preparation of the maleate salt an effective method for producing a final active pharmaceutical ingredient that meets stringent quality standards. google.comevitachem.com

Impurity NameFormulaOriginControl Strategy
IsopropiomazineC₂₀H₂₄N₂OSIsomer formed during the condensation reaction google.comOptimized reaction conditions (e.g., using KOH/Toluene) and purification via maleate salt formation google.com
Unreacted Starting MaterialsVaries (e.g., 2-propionylphenothiazine)Incomplete reaction daicelpharmastandards.comMonitoring reaction completion by HPLC; purification of the final product google.comsmolecule.com
Oxidation Products (e.g., Sulfoxides)Varies (e.g., C₂₀H₂₄N₂O₂S)Oxidation of the phenothiazine sulfur atom during synthesis or storage evitachem.comUse of antioxidants; storage under controlled conditions daicelpharmastandards.com

Identification of Synthetic Byproducts and Degradation Impurities

Common impurities associated with phenothiazine derivatives like Propiomazine can include:

Process-Related Impurities : These are byproducts formed during the synthesis itself. They can include isomers, such as the R- and S-enantiomers of Propiomazine, as well as unreacted intermediates or reagents. daicelpharmastandards.comnih.gov Changes in the synthetic route, solvents, or reagents can introduce new impurities that must be carefully assessed. baertschiconsulting.com

Degradation Products : Propiomazine, like many complex organic molecules, can degrade over time, especially when exposed to heat, light, or certain environmental conditions. researchgate.net Oxidation is a common degradation pathway for phenothiazines, potentially leading to the formation of sulfoxides and sulfones. During stability testing of similar compounds, degradation products have been observed, confirming the need for monitoring throughout the product's shelf life. researchgate.net

Contaminants : Impurities can also be introduced through the starting materials, solvents, or catalysts used in the synthesis. daicelpharmastandards.combaertschiconsulting.com These can include elemental impurities from manufacturing equipment or residual solvents that were not fully removed during purification. baertschiconsulting.comiranarze.ir

The detection, isolation, and structural elucidation of these impurities rely on a suite of advanced analytical techniques. rroij.com High-performance liquid chromatography (HPLC) is a cornerstone method for separating impurities from the main API. researchgate.netregistech.com For definitive identification, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. rroij.comscirp.orgpharmtech.com

Table 1: Analytical Methodologies for Impurity Identification in Propiomazine Synthesis

Technique Application References
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the API and its impurities. A stability-indicating HPLC method is essential for resolving all impurities. researchgate.netregistech.com
Ultra-Performance Liquid Chromatography (UPLC) A high-pressure variation of HPLC offering improved speed, resolution, and sensitivity for complex impurity profiles. scirp.org
Gas Chromatography (GC) Primarily used for the analysis of volatile organic impurities, such as residual solvents from the synthesis process. rroij.compharmtech.com
Mass Spectrometry (MS) Used to determine the molecular weight of impurities. When coupled with chromatography (LC-MS, GC-MS), it provides powerful identification capabilities. rroij.comscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about isolated impurities, which is critical for definitive characterization. rroij.comconicet.gov.ar
Hyphenated Techniques (e.g., LC-MS-MS, LC-NMR) These combined techniques are essential for identifying and characterizing trace-level impurities without the need for prior isolation. rroij.comscirp.orggoogle.com

Methodologies for Minimizing Impurity Formation

Controlling impurity levels in Propiomazine hydrochloride requires a proactive and systematic approach, often guided by Quality by Design (QbD) principles. registech.comresearchgate.net The goal is to understand the manufacturing process so thoroughly that impurity formation can be minimized or eliminated. This involves rigorous control over every stage, from raw materials to the final purified product. registech.com

Key strategies for minimizing impurities include:

Control of Starting Materials and Reagents : The purity of the materials used in the first steps of the synthesis is fundamental. daicelpharmastandards.comregistech.com Suppliers should be qualified, and materials tested for known and potential impurities that could be carried through the synthetic process. baertschiconsulting.com

Optimization of Reaction Conditions : Minor adjustments to the synthesis parameters can have a significant impact on the impurity profile. mdpi.com Optimizing factors such as reaction temperature, pressure, stirring speed, and the order and rate of reagent addition can favor the desired reaction pathway and suppress the formation of byproducts. mdpi.com For instance, conducting reactions at an optimal temperature can prevent degradation and the formation of temperature-dependent impurities. mdpi.com

Purification Process Control : The purification steps are critical for removing impurities that have already formed.

Crystallization : This is a powerful technique for purification. Controlling the solvent system, temperature, and cooling rate can maximize the exclusion of impurities from the crystal lattice of the final product. pharmtech.com

Washing : Thoroughly washing the filtered product (wet cake) is essential for removing residual solvents and other soluble impurities. pharmtech.com

Drying : The drying process must be carefully controlled to remove residual solvents without causing thermal degradation of the API. pharmtech.com

Process Monitoring and Control : Implementing in-process controls and monitoring allows for the early detection of deviations that could lead to impurity formation. registech.com This ensures that the process remains within its validated parameters.

Appropriate Packaging and Storage : To prevent the formation of degradation products, the final API must be stored under controlled conditions and packaged in materials that protect it from light, moisture, and air. pharmtech.com

Table 2: Key Parameters for Minimizing Impurity Formation

Parameter Control Strategy Rationale References
Starting Material Purity Qualify suppliers and test incoming raw materials for purity and known contaminants.Prevents the introduction of impurities at the beginning of the synthetic route. daicelpharmastandards.combaertschiconsulting.comregistech.com
Reaction Temperature Maintain a precise and consistent temperature range for each synthetic step.Avoids side reactions and thermal degradation that can occur at elevated temperatures. mdpi.com
Solvent/Reagent Ratios Use optimized molar ratios of reactants and specific solvent systems.Ensures complete reaction and minimizes the formation of byproducts from excess reagents or undesirable side reactions. mdpi.com
Purification Method Develop and validate a robust crystallization or chromatographic purification process.Effectively removes process-related impurities and byproducts from the final API. pharmtech.commdpi.com
Drying Conditions Utilize controlled drying methods (e.g., vacuum or fluid-bed dryers) at optimal temperatures.Prevents thermal degradation and removes volatile impurities without damaging the API. pharmtech.com

Molecular Pharmacology and Receptor Interaction Research

Comprehensive Ligand Binding and Receptor Antagonism Profiles

Propiomazine (B33155) functions as an antagonist across multiple neurotransmitter receptor systems. nih.govwikipedia.org Its profile includes interactions with dopaminergic, serotonergic, histaminergic, muscarinic acetylcholine (B1216132), and alpha-adrenergic receptors. nih.govwikipedia.org The sedative properties of propiomazine are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor. nih.govwikipedia.org

Receptor TargetBinding Affinity (pKi)Binding Affinity (Ki, nM)
Serotonin (B10506) 5-HT2A7.6323.4
Alpha-1A Adrenergic (ADRA1A)7.5329.5
Histamine H1 (HRH1)7.4733.9
Muscarinic M1 (CHRM1)6.92120.2
Muscarinic M3 (CHRM3)6.75177.8
Serotonin 5-HT2C6.75177.8
Muscarinic M2 (CHRM2)6.58263.0
Dopamine (B1211576) D25.582630.3
Table 1: Receptor Binding Affinities of Propiomazine. probes-drugs.org

Propiomazine acts as an antagonist at dopamine D1, D2, and D4 receptors. nih.govwikipedia.org Although it is classified as a phenothiazine (B1677639), it is not typically utilized as a neuroleptic because its dopamine receptor blockade is not as potent as that of typical antipsychotics. drugbank.comhmdb.ca The antipsychotic effects of phenothiazines are generally linked to their ability to antagonize D2 receptors in the mesolimbic pathway. wikipedia.org Propiomazine's antagonism at these receptors is a component of its broad pharmacological activity, though its affinity for the D2 receptor is lower than for several other receptors. probes-drugs.org

Propiomazine is an antagonist of the serotonin 5-HT2A and 5-HT2C receptors. nih.govwikipedia.org The antagonism of the 5-HT2A receptor, in particular, is a key feature of many atypical antipsychotic medications. wikipedia.org It is suggested that propiomazine has a greater activity at the 5-HT2A receptor compared to the D2 receptor. wikipedia.org This characteristic 5-HT2A versus D2 receptor activity may contribute to a lower incidence of extrapyramidal side effects compared to agents with more potent D2 antagonism. wikipedia.orghmdb.ca

Propiomazine demonstrates significant antagonist activity at the histamine H1 receptor. nih.govwikipedia.org This interaction is the primary mechanism behind its prominent sedative effects. nih.govwikipedia.org By blocking H1 receptors in the central nervous system, propiomazine inhibits the arousing effects of histamine, leading to drowsiness. This potent antihistaminic action is the main reason for its clinical use as a sedative. drugbank.com

The compound is an antagonist of muscarinic acetylcholine receptors, showing interaction with all five subtypes (M1-M5). nih.govprobes-drugs.org This anticholinergic activity is a common feature among many first-generation antihistamines and phenothiazines. Blockade of these receptors, particularly M1, in the central nervous system can affect cognitive processes, while antagonism at peripheral muscarinic receptors can lead to a variety of effects on the parasympathetic nervous system.

Downstream Intracellular Signaling Cascades Elucidation

The antagonist activity of propiomazine at various G-protein coupled receptors (GPCRs) leads to the inhibition of their respective downstream intracellular signaling cascades.

Dopaminergic Receptors : As a D1-like receptor antagonist, propiomazine would inhibit the Gαs/olf-coupled pathway, preventing the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). At D2-like receptors (D2, D4), its antagonism blocks the Gαi/o-coupled pathway, thereby preventing the inhibition of adenylyl cyclase. This disinhibition can lead to an increase in cAMP levels.

Serotonergic Receptors : By blocking 5-HT2A and 5-HT2C receptors, which are coupled to Gq/11 proteins, propiomazine inhibits the activation of phospholipase C (PLC). nih.gov This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the downstream mobilization of intracellular calcium and activation of protein kinase C (PKC). nih.gov

Histaminergic Receptor : Antagonism of the H1 receptor, which is also a Gq/11-coupled receptor, similarly blocks the PLC-IP3-DAG signaling pathway. This interference with the phosphatidylinositol-calcium second messenger system is the key to its antihistaminic effects.

Muscarinic Acetylcholine Receptors : Propiomazine's blockade of M1, M3, and M5 receptors inhibits the Gq/11-PLC pathway. nih.gov Conversely, its antagonism at M2 and M4 receptors prevents the Gi/o-mediated inhibition of adenylyl cyclase, thus interfering with the regulation of cAMP levels. nih.gov

Alpha-Adrenergic Receptor : As an antagonist of alpha-1 adrenergic receptors, propiomazine blocks the Gq-coupled pathway that activates the phosphatidylinositol-calcium second messenger system. nih.gov This prevents the increase in intracellular calcium that would normally lead to smooth muscle contraction.

Receptor Occupancy and Binding Kinetics Studies in Preclinical Models

Receptor occupancy (RO) provides a quantitative measure of the engagement of a drug with its specific biological target in vivo and is a critical parameter in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships that can help guide dose selection. medpace.com Binding kinetics, which includes the association rate constant (k_on) and the dissociation rate constant (k_off), defines the speed at which a drug binds to and dissociates from its receptor. excelleratebio.com The reciprocal of the dissociation rate constant (1/k_off) is known as the residence time, a parameter increasingly recognized as a key determinant of a drug's duration of action and in vivo efficacy. csmres.co.ukucsd.edu

Propiomazine is known to act as an antagonist at multiple G protein-coupled receptors. nih.gov Its molecular mechanism of action involves binding to receptors for several key neurotransmitters, including dopamine, serotonin, histamine, acetylcholine (muscarinic), and norepinephrine (alpha-adrenergic). guidetopharmacology.orgdrugbank.com The sedative effects of propiomazine are primarily attributed to its potent antagonism of the histamine H1 receptor, while its antipsychotic properties are likely due to its blockade of dopamine D2 and serotonin 5-HT2A receptors. nih.govguidetopharmacology.org

While the receptor binding profile of propiomazine is broadly characterized, specific quantitative data from preclinical in vivo receptor occupancy and detailed binding kinetics studies for propiomazine are not extensively detailed in publicly available literature. However, its profile can be contextualized by examining studies of other atypical antipsychotics. These compounds often demonstrate a pattern of high occupancy at serotonin 5-HT2A receptors with a lower, more moderate occupancy of dopamine D2 receptors. nih.gov This high 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against a broad range of symptoms with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics. nih.gov

Receptor TargetAction of Propiomazine
Dopamine (D1, D2, D4)Antagonist
Serotonin (5-HT2A, 5-HT2C)Antagonist
Histamine (H1)Antagonist
Muscarinic (M1-M5)Antagonist
Alpha-1 AdrenergicAntagonist

This interactive table summarizes the known receptor binding profile of Propiomazine. Click on headers to sort the data. nih.govdrugbank.com

Structure-Activity Relationship (SAR) Studies and Computational Modeling

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how the chemical structure of a compound influences its biological activity. For the phenothiazine class of drugs, including propiomazine, extensive SAR studies have established key structural requirements for antipsychotic and other receptor-mediated activities. pharmacy180.com

The archetypal phenothiazine structure consists of a tricyclic ring system with a side chain attached to the central ring's nitrogen atom (N10). pharmacy180.com SAR for this class highlights several critical features:

C2-Position Substituent : The nature of the substituent at the C2 position of the phenothiazine ring is a major determinant of potency. Electron-withdrawing groups at this position significantly increase antipsychotic activity. pharmacy180.comslideshare.net Propiomazine features a propionyl group (an aromatic ketone) at this position, which functions as an electron-withdrawing substituent. nih.gov The general potency trend for C2 substituents is CF3 > Cl > H. pharmacy180.com

Alkyl Side Chain : A three-carbon chain separating the nitrogen of the phenothiazine ring (N10) and the terminal amino group of the side chain is essential for maximal neuroleptic activity. slideshare.netnih.gov Shortening or lengthening this chain drastically reduces potency. slideshare.net Propiomazine adheres to this rule with its 2-(dimethylamino)propyl group at the N10 position. nih.gov

Terminal Amino Group : The amino group on the side chain must be tertiary for optimal activity. pharmacy180.comslideshare.net Both secondary and primary amines show reduced or abolished activity. Propiomazine's dimethylamino group fulfills this requirement. nih.govpharmacy180.com

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a receptor's binding pocket. The phenothiazine nucleus is not planar but possesses a unique, folded "butterfly" structure, with the two outer benzene (B151609) rings forming a dihedral angle. researchgate.netwikipedia.org

Conformational analysis of phenothiazines suggests that a key interaction occurs between the C2 substituent and the alkyl side chain. Favorable van der Waals forces between the electron-withdrawing group at C2 and the protonated nitrogen of the side chain can promote a specific conformation that mimics the structure of dopamine. nih.govnih.gov This conformational similarity is believed to be the basis for the competitive antagonism of phenothiazines at the dopamine D2 receptor. pharmacy180.comnih.gov In propiomazine, the C2-propionyl group likely interacts with the dimethylaminopropyl side chain to stabilize a pharmacologically active conformation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. benthamscience.comnih.gov While specific docking studies for propiomazine are not prominently featured in the literature, the methodology can be applied to understand its interactions. A simulation would involve docking the 3D structure of propiomazine into a homology model or crystal structure of one of its target receptors, such as the dopamine D2 or histamine H1 receptor. rsc.org The simulation would identify the most stable binding pose and characterize the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the drug-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ubbcluj.roresearchgate.net QSAR models are expressed as mathematical equations that correlate physicochemical properties, known as molecular descriptors, with activity. ijcmas.com

For phenothiazine derivatives, QSAR studies have been conducted to model various biological activities, including antipsychotic, antitubercular, and antidepressant effects. ubbcluj.roresearchgate.netijcmas.com These models typically employ a range of descriptors to quantify structural features.

Descriptor TypeExample DescriptorsRelevance to Biological Activity
PhysicochemicalSlogP (Log of octanol/water partition coefficient)Relates to the lipophilicity of the molecule, influencing its ability to cross cell membranes and the blood-brain barrier. ubbcluj.ro
TopologicalChiV2 (Kier & Hall connectivity index)Encodes information about the size, shape, and degree of branching of the molecule. researchgate.net
ElectrostaticSaaCHE-index (Electrostatic descriptor)Describes the distribution of charges within the molecule, which is critical for receptor binding interactions. researchgate.net

This interactive table summarizes common descriptor types used in QSAR studies of phenothiazine derivatives. Click on headers to sort the data.

Statistical methods such as multiple linear regression (MLR) are used to generate the QSAR models. researchgate.netijcmas.com A robust QSAR model, validated by statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), can be used to predict the activity of new, unsynthesized compounds. researchgate.net While specific QSAR models developed for propiomazine have not been identified, the general principles derived from studies on related phenothiazines are applicable and underscore the importance of lipophilicity and electronic and steric factors in determining the biological activity of this class of compounds.

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, and Excretion Studies in in vitro and Animal Models

The systemic exposure and disposition of propiomazine (B33155) have been evaluated in various preclinical models. These studies are fundamental to determining how the drug is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body.

A study involving the nasal administration of propiomazine in rats indicated rapid absorption, which suggests that the compound can readily cross biological membranes fao.org. The specific formulation can also significantly impact bioavailability. For example, a study with the novel anti-cancer agent SR13668 in rats showed that an optimized formulation in PEG400 and Labrasol significantly improved oral bioavailability compared to a simple suspension nih.gov.

CompoundSpeciesRoute of AdministrationBioavailability (%)
PropiomazineHumanOral30-40 mpa.se
SR13668RatOral (optimized formulation)~25-28 nih.gov
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic AcidRatOral~77 mdpi.com

Understanding the distribution of a drug into various tissues is essential for predicting its efficacy and potential toxicity. For propiomazine, specific quantitative data on tissue distribution and compartmental modeling in preclinical species are limited in the available literature. However, studies on other compounds provide a general framework for how such investigations are conducted.

For instance, a study on propionylmaridomycin in rats using a radiolabeled compound demonstrated that the drug was readily distributed into tissues, with the liver, kidney, and lung showing remarkably higher levels of radioactivity than plasma nih.gov. The distribution to the brain was minimal nih.gov. Such studies often reveal that a significant accumulation in tissues does not occur nih.gov.

Pharmacokinetic data are often analyzed using compartmental models to describe the drug's movement through the body. A two-compartment model was found to be suitable for describing the pharmacokinetic profiles of a novel 5-aminosalicylic acid derivative in rats following oral and intraperitoneal administration mdpi.com. The apparent volume of distribution for this compound was 5.2 L/kg, indicating ample distribution to all tissues evaluated mdpi.com. For propofol, a three-compartment model is often used to describe its pharmacokinetics nih.gov. The volume of distribution at steady state (Vdss) for propofol is very large, indicating high lipid solubility and significant uptake into tissues nih.gov.

Elucidation of Metabolic Pathways and Identification of Metabolites

The biotransformation of propiomazine is a critical determinant of its duration of action and the formation of potentially active or inactive metabolites. As a phenothiazine (B1677639), it is expected to undergo extensive hepatic metabolism.

The metabolism of phenothiazines, including propiomazine, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver mdpi.com. Key metabolic reactions for phenothiazines include S-oxidation of the sulfur atom in the phenothiazine ring and N-demethylation of the side chain researchgate.net. The N-dealkylation of arylpiperazine derivatives, a structural class to which some phenothiazine metabolites belong, is a common metabolic pathway, often mediated by CYP3A4 nih.gov.

While specific studies detailing the oxidation and dealkylation of the piperazine moiety of propiomazine are scarce, research on related compounds provides valuable insights. For example, the in vitro metabolism of chlorotriazines by rat, mouse, and guinea pig liver microsomes involved N-monodealkylation and isopropylhydroxylation catalyzed by the P450 system nih.gov. The metabolism of other arylpiperazine derivatives also involves CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines, which can then undergo further metabolism, such as CYP2D6-dependent oxidation nih.gov.

The metabolic pathways of a drug can vary significantly between species, which has important implications for the extrapolation of preclinical data to humans. For propiomazine, specific studies comparing its metabolic profile across different preclinical species were not identified in the reviewed literature.

However, studies with other drugs highlight the importance of considering interspecies differences. For example, the metabolism of chlorotriazines by the P450 system differs extensively among rats, mice, and guinea pigs nih.gov. Similarly, a study on the tissue lipid composition and its effect on drug distribution showed significant differences between dogs and rats, which could lead to different pharmacokinetic profiles nih.gov. The disposition of drugs can also vary between species due to differences in plasma protein binding and the activity of metabolic enzymes nih.gov.

Some drugs can be metabolized to chemically reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity. The formation of such reactive metabolites is a concern in drug development. Trapping studies, often using nucleophilic agents like glutathione (GSH) or cyanide, are conducted to detect these unstable intermediates nih.govnih.gov.

Enzyme Kinetics and Cytochrome P450 (CYP) System Interactions

Detailed enzyme kinetic studies specifically for propiomazine are not extensively documented in publicly available literature. However, significant insights can be drawn from research on structurally similar phenothiazine compounds, particularly promazine, which serves as a valuable proxy for understanding propiomazine's metabolic pathways. The metabolism of phenothiazines is primarily hepatic and involves the cytochrome P450 (CYP) enzyme superfamily. drugbank.comresearchgate.net

Research on promazine metabolism in human liver microsomes has identified several key CYP isoforms responsible for its biotransformation through two primary pathways: 5-sulphoxidation and N-demethylation. nih.gov The main enzymes involved are CYP1A2, CYP3A4, and CYP2C19. nih.gov For 5-sulphoxidation, CYP1A2 and CYP3A4 are the principal contributors. The N-demethylation pathway is catalyzed primarily by CYP1A2 and CYP2C19. nih.gov While other isoforms like CYP2C9 and CYP2D6 play a negligible role in these specific pathways for promazine, their potential involvement cannot be entirely dismissed for other phenothiazines. nih.gov

Inhibition studies with promazine further clarify these interactions. The use of furafylline (a CYP1A2 inhibitor) and ketoconazole (a CYP3A4 inhibitor) was shown to significantly decrease the rate of promazine 5-sulphoxidation. nih.gov Meanwhile, furafylline and ticlopidine (a CYP2C19 inhibitor) significantly reduced the rate of N-demethylation. nih.gov

While experimental data on propiomazine's direct effects on CYP enzymes is limited, predictive models suggest potential interactions. For instance, in silico analysis predicts that propiomazine may act as a weak inhibitor of the CYP2D6 isoform. drugbank.com

The following table summarizes the key CYP450 isoform interactions based on research into the closely related compound, promazine.

Metabolic PathwayPrimary CYP IsoformsSecondary CYP IsoformsSupporting Evidence
5-Sulphoxidation CYP1A2, CYP3A4CYP2C9Formation correlated with CYP1A2 and CYP3A4 activity; inhibited by furafylline and ketoconazole. nih.gov
N-Demethylation CYP1A2, CYP2C19CYP3A4Formation correlated with CYP1A2 and CYP2C19 activity; inhibited by furafylline and ticlopidine. nih.gov

Physicochemical Properties Influencing Intracellular Sequestration (Lysosomotropism) and Drug Efficacy in Research Models

Propiomazine possesses physicochemical characteristics that strongly favor its accumulation within the acidic environment of lysosomes, a phenomenon known as lysosomotropism. This process of intracellular sequestration is dictated by the compound's properties as a lipophilic weak base. frontiersin.org

Key properties contributing to propiomazine's lysosomotropic nature include its high lipophilicity, indicated by a high octanol-water partition coefficient (Log P), and its basicity, defined by its pKa value. A compound with a high Log P can readily cross cellular and organellar membranes in its neutral state. As a weak base, once inside the acidic lumen of the lysosome (pH 4.5-5.0), the molecule becomes protonated. This charged form is less membrane-permeable and becomes effectively trapped and concentrated within the organelle. frontiersin.org

The physicochemical properties of propiomazine that predict its lysosomotropic behavior are detailed in the table below.

PropertyValueImplication for Lysosomotropism
Molecular Formula C20H24N2OSN/A
Molecular Weight 340.48 g/mol Influences diffusion across membranes.
Log P ~4.79High lipophilicity, facilitating passage through lipid membranes. drugbank.comjanusinfo.se
pKa (Strongest Basic) 8.92As a weak base, it exists in a neutral state at physiological pH (~7.4) to cross membranes, but becomes protonated and trapped in the acidic lysosomal environment. drugbank.com

Investigative Preclinical Research Models and Mechanistic Insights

Utilization in Psychiatric Disorder Models for Mechanistic Elucidation

Propiomazine's receptor binding profile, which includes antagonism of dopamine (B1211576) and serotonin (B10506) receptors, makes it a compound of interest for research into psychiatric disorders. iiarjournals.orgwikipedia.orgdrugbank.com

Animal models are crucial for investigating the neurobiology of schizophrenia and for the preclinical assessment of antipsychotic compounds. acnp.org These models often use pharmacological agents to induce behaviors that mimic the symptoms of schizophrenia in humans. mdpi.com For instance, psychostimulants like amphetamine are used to induce hyperlocomotion, which is considered to have face validity for the psychomotor agitation seen in psychosis. acnp.orgimrpress.com Another class of agents, the noncompetitive NMDA receptor antagonists like phencyclidine (PCP) and ketamine, can induce a broader range of schizophrenia-like symptoms in both humans and animals, including positive symptoms, negative symptoms (e.g., social withdrawal), and cognitive deficits. acnp.orgmdpi.comnih.gov

A key measure used in these models is prepulse inhibition (PPI) of the startle response, which reflects sensorimotor gating. drugbank.comnih.gov Deficits in PPI are observed in schizophrenia patients and can be induced in rodents by dopamine agonists or NMDA antagonists. drugbank.comfrontiersin.orgnih.gov The ability of a test compound to reverse these induced deficits can indicate potential antipsychotic efficacy. The antipsychotic effect of phenothiazines is often attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors. iiarjournals.orgwikipedia.org Propiomazine (B33155) acts as an antagonist at dopamine D1, D2, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors. wikipedia.orgdrugbank.com This mechanism is relevant for its potential antipsychotic effects, as antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotics. drugbank.com

While propiomazine's receptor profile suggests potential activity in these models, specific studies detailing its effects on behaviors like amphetamine-induced hyperlocomotion or PCP-induced PPI deficits are not prominently available. However, research on related compounds offers a basis for its potential utility. For example, a novel pentacyclic phenothiazine (B1677639) compound was found to attenuate hyper-locomotion induced by PCP in mice, demonstrating the potential for this chemical class to modulate schizophrenia-relevant behaviors. jocpr.com

The elevated plus-maze (EPM) is a widely used and validated animal model for assessing anxiety-related behaviors in rodents. nih.govnih.govwikipedia.org The apparatus consists of two open arms and two enclosed arms, and the model is based on the natural aversion of rodents to open, elevated spaces. wikipedia.orgcpn.or.kr A reduction in anxiety (an anxiolytic effect) is inferred when a test compound leads to an increase in the time spent in, or entries into, the open arms. nih.govcpn.or.kr

The anxiolytic activity of phenothiazine derivatives is often linked to their inhibition of serotonin receptors. iiarjournals.org Propiomazine's antagonism of 5-HT2A and 5-HT2C receptors suggests a potential mechanism for alleviating anxiety. iiarjournals.orgwikipedia.org Although specific studies evaluating propiomazine in the EPM were not identified in the conducted research, studies on other novel phenothiazine derivatives have been performed. In these investigations, certain new phenothiazine compounds, when tested in the EPM in rats, showed promising anti-anxiety activity, with some derivatives demonstrating potency comparable to the reference drug Diazepam. orientjchem.orgdntb.gov.uabiotech-asia.orgresearchgate.net These findings indicate that the phenothiazine scaffold is a viable starting point for the development of compounds with anxiolytic-like properties.

Neuroprotective Properties and Research in Neurodegenerative Disease Models

The phenothiazine chemical structure has been investigated for potential neuroprotective effects, largely owing to its antioxidant properties. iiarjournals.org This has led to research into its utility in models of neurodegenerative diseases where oxidative stress is a key pathological factor. iiarjournals.org

Animal models of Parkinson's disease (PD) frequently utilize neurotoxins like rotenone (B1679576) or 6-hydroxydopamine (6-OHDA) to selectively destroy dopaminergic neurons in the nigrostriatal pathway, mimicking the core pathology of the human disease. nih.govnih.govmdpi.commdpi.com Research has shown that the basic, unsubstituted phenothiazine (PTZ) molecule can protect against this neurodegeneration. nih.govnih.gov

In a chronic rotenone model of PD in rats, long-term treatment with PTZ improved behavioral deficits and protected against the loss of dopamine content and fibers in the striatum. nih.gov Mechanistically, PTZ was found to rescue neurons from rotenone toxicity by preserving mitochondrial integrity, reducing oxidative damage, and attenuating the inflammatory response. nih.gov Similar neuroprotective effects of PTZ and other tricyclic imines were observed in Caenorhabditis elegans models of PD using rotenone or MPP+, where the compounds protected dopaminergic neurons at nanomolar concentrations. nih.gov Furthermore, phenothiazine derivatives like Methylene Blue and Leucome-thylthioninium (LMTM) have been shown to reduce the aggregation of α-synuclein, a key pathological process in PD. mdpi.com These findings highlight the neuroprotective potential of the core phenothiazine structure, suggesting a possible, though not yet specifically studied, role for derivatives like propiomazine.

Research into Alzheimer's disease (AD) often employs models that focus on the neurotoxicity induced by the amyloid-beta (Aβ) peptide, a primary component of the amyloid plaques found in the brains of AD patients. nih.govnih.gov The antioxidant and anti-aggregation properties of the phenothiazine class make it a candidate for investigation in this context. iiarjournals.orgfrontiersin.org

Methylene blue, a well-known phenothiazine derivative, has demonstrated neuroprotective effects in various experimental paradigms, including models of AD. iiarjournals.orgplos.orgnews-medical.net Its therapeutic potential is linked to its ability to inhibit the aggregation of Tau protein, another key pathological hallmark of AD. mdpi.com Following this line of research, novel hybrid molecules have been synthesized by linking the phenothiazine scaffold to other pharmacologically active moieties. For instance, hybrids of phenothiazine and a donepezil-like fragment have been created to combine the antioxidant properties of phenothiazine with the cholinesterase inhibition needed for symptomatic treatment of AD. mdpi.com These hybrid compounds were also found to inhibit Aβ aggregation in vitro. mdpi.com While these studies point to the therapeutic potential of the phenothiazine chemical class in AD, specific preclinical data on propiomazine in these models is not currently available.

Impact on Endocrine Systems in Research Models (e.g., Prolactin Secretion in Rats)

The effect of propiomazine on the endocrine system has been specifically investigated in rat models, with a focus on its influence on pituitary hormone secretion. A key study demonstrated that propiomazine significantly alters plasma prolactin levels. nih.govmedchemexpress.com

A single intravenous injection of propiomazine into male rats caused a significant and dose-dependent increase in plasma prolactin concentrations. nih.gov The study showed that higher doses (5, 10, and 20 mg/kg body weight) produced a greater and more sustained elevation in prolactin compared to lower doses. nih.gov Concurrently, these higher doses of propiomazine also led to a decrease in plasma luteinizing hormone (LH) levels. nih.gov

The mechanism for this prolactin-stimulating effect was elucidated through further experimentation. Pretreatment of the rats with L-dopa, a dopamine precursor, completely blocked the increase in prolactin induced by propiomazine. nih.gov This finding strongly indicates that propiomazine's effect on prolactin is due to its antidopaminergic action, likely occurring at the level of the hypothalamus or the anterior pituitary gland, where dopamine tonically inhibits prolactin release. nih.govnih.gov

Conversely, it has also been theorized that propiomazine's specific receptor binding profile—having greater activity at serotonin 5-HT2A receptors than at dopamine D2 receptors—might explain a lower incidence of hyperprolactinemia compared to typical antipsychotics, though it does not negate its capacity to increase prolactin levels. wikipedia.org

Propiomazine Dose (mg/kg)Effect on Plasma Prolactin in Male RatsEffect on Plasma Luteinizing Hormone (LH)
0.31 - 2.5Significant IncreaseNot specified
5.0Greater and more sustained increaseConcomitant Decrease
10.0Greater and more sustained increaseConcomitant Decrease
20.0Greater and more sustained increaseConcomitant Decrease

Data derived from Fayez M, et al. (1985). nih.gov

Hepatic System Interactions and Potential Protective Mechanisms in Preclinical Models (e.g., CCl4-induced injury)

In preclinical research, the hepatotoxic agent carbon tetrachloride (CCl4) is widely used to establish experimental models of liver injury in animals. yeastgenome.orgresearchgate.netijbcp.cominnovareacademics.in This model is valuable because it closely mimics the pathology of toxic liver damage in humans. researchgate.net The mechanism of CCl4-induced hepatotoxicity involves its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, in liver cells. nih.govnih.gov This process generates highly reactive free radicals, such as the trichloromethyl radical (CCl3•), which can initiate lipid peroxidation, damage cellular membranes, and covalently bind to essential macromolecules like lipids and proteins, ultimately leading to necrosis. nih.govnih.gov

An early electron microscopy study investigated the effects of propiomazine in a rat model of CCl4-induced hepatic injury. The research indicated that propiomazine offered protection against the liver damage caused by CCl4. Pathological examination focused on changes within the liver cells, including the endoplasmic reticulum and mitochondria.

While the precise mechanism for propiomazine's hepatoprotective effect is not fully elucidated, insights can be drawn from related phenothiazine compounds. For instance, the structurally similar phenothiazine, promethazine (B1679618), has been shown to protect against CCl4-induced liver necrosis. nih.gov The protective action of promethazine is attributed to its potent free-radical scavenging and antioxidant properties. nih.gov It is thought to act by scavenging the trichloromethylperoxyl radical and lipid peroxyl radicals, thereby inhibiting the process of lipid peroxidation, which is a critical step in the pathogenesis of CCl4-induced liver cell death. nih.gov Given the structural and class similarities, it is plausible that propiomazine exerts its protective effects through a comparable antioxidant and radical-scavenging mechanism within the preclinical CCl4 injury model.

Table 1: Preclinical Research on Hepatic Protection

Compound Preclinical Model Key Findings/Postulated Mechanisms
Propiomazine CCl4-induced hepatic injury in rats Demonstrated protective effects against liver pathology, with investigations focusing on the endoplasmic reticulum and mitochondria.

| Promethazine (related phenothiazine) | CCl4-induced liver necrosis in rats | Acts as a strong antioxidant by scavenging trichloromethylperoxyl and lipid peroxyl free radicals, inhibiting lipid peroxidation. nih.gov |

Exploration of Antimicrobial Properties and Molecular Target Identification in Microorganisms

Beyond its applications in the central nervous system, propiomazine has been identified in preclinical studies as possessing antimicrobial properties. The investigation into its mechanism of action against microorganisms has utilized advanced methodologies to pinpoint specific cellular components that are affected by the compound.

Chemogenomic profiling is a powerful, phenotype-based experimental approach used to identify the molecular targets of bioactive compounds. researchgate.netnih.gov This method typically employs a comprehensive library of microbial mutants, such as the haploid deletion collection of the yeast Saccharomyces cerevisiae. nih.govembopress.org In this system, thousands of strains, each with a single gene deleted, are grown in the presence of the compound being tested. nih.govumass.edunih.gov By identifying which mutants exhibit increased sensitivity or resistance to the compound, researchers can infer the drug's molecular targets and the cellular pathways it affects. nih.govembopress.org

This methodology has been applied to a range of psychoactive drugs to uncover previously unknown antimicrobial activities and mechanisms. researchgate.netnih.gov Through this approach, propiomazine was identified as one of several psychoactive compounds with specific molecular targets within microorganisms. researchgate.netnih.gov

Chemogenomic profiling studies in yeast have provided specific insights into the molecular targets of propiomazine. researchgate.netnih.gov The results suggest that propiomazine's antimicrobial activity may stem from its interaction with two critical cellular components: the small ribosomal subunit and a key element of the mitochondrial respiratory chain. researchgate.netnih.gov

Interaction with Ribosomal Subunits: The ribosome is a complex and essential organelle responsible for protein synthesis in all living cells. embopress.org It is composed of ribosomal RNA (rRNA) and proteins, organized into a small and a large subunit. yeastgenome.orgembopress.org The small ribosomal subunit plays a crucial role in decoding the genetic information carried by messenger RNA (mRNA). By targeting this subunit, a compound can interfere with or inhibit protein synthesis, leading to a cessation of growth or cell death, which is a common mechanism for many clinically useful antibiotics. researchgate.netnih.gov

Interaction with Mitochondrial Components: The analysis also identified cytochrome c oxidase (specifically the assembly protein COX17) as a potential target. researchgate.netnih.gov Cytochrome c oxidase is the terminal enzyme complex of the mitochondrial respiratory chain. nih.govmdpi.com This complex is vital for cellular respiration, as it catalyzes the reduction of oxygen to water, a process coupled to the generation of ATP, the cell's main energy currency. mdpi.com Inhibition of this component would disrupt the mitochondrial respiratory chain, leading to a severe energy deficit and cellular dysfunction. researchgate.netnih.gov

Table 2: Antimicrobial Target Identification for Propiomazine

Methodology Model Organism Identified Molecular Targets Cellular Function of Targets
Chemogenomic Profiling researchgate.netnih.gov Saccharomyces cerevisiae (Yeast) researchgate.netnih.gov Small ribosomal subunit researchgate.netnih.gov Essential for protein synthesis; decodes mRNA. yeastgenome.orgembopress.org

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Propiomazine (B33155) (hydrochloride) and Metabolite Analysis

Chromatographic methods are fundamental in separating propiomazine from complex matrices such as biological fluids or pharmaceutical formulations, allowing for accurate quantification and identification of the parent drug, its metabolites, and any degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of propiomazine (hydrochloride) due to its high sensitivity and specificity. ontosight.ai Method development for research applications focuses on optimizing separation parameters to achieve accurate and reproducible quantification.

A typical Reverse-Phase HPLC (RP-HPLC) method was developed for the estimation of propiomazine in liquid dosage forms. iajpb.org This method utilized an Inertsil ODS 3V column (150mm x 4.6 mm, 5µm) with a gradient mobile phase of pH 3.0 potassium dihydrogen phosphate (B84403) and acetonitrile (B52724). iajpb.org The flow rate was set at 1.2 ml/min, and detection was performed at 260 nm. iajpb.org Under these conditions, propiomazine exhibited retention times of 3.76 min and 9.74 min, demonstrating linearity in the concentration range of 153.7-461µg/ml. iajpb.org The method's reproducibility was confirmed with a relative standard deviation (%RSD) below 2%. iajpb.org

Another HPLC method for analyzing propiomazine and other tranquilizers in pig kidneys reported a detection level of 4 µg/kg. fao.org For the analysis of propionylpromazine (B1198289), a structural isomer of propiomazine, an HPLC method with UV or fluorescent detection was developed, which involved extraction with acetonitrile and sample clean-up using a SepPak C18 cartridge. fao.orginchem.org This method demonstrated a mean recovery of 95% with a coefficient of variation (CV) of 6.7%. fao.org

Validation of HPLC methods is critical and typically involves assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity according to established guidelines. The use of certified reference materials and internal standards, like deuterated analogs, helps to control for matrix effects and ensure the reliability of the results.

Table 1: Example of HPLC Method Parameters for Propiomazine Analysis

ParameterCondition
Column Inertsil ODS 3V (150mm x 4.6 mm, 5µm)
Mobile Phase Gradient of pH 3.0 Potassium Di-Hydrogen phosphate and Acetonitrile
Flow Rate 1.2 ml/min
Detection UV at 260 nm
Retention Time 3.76 min and 9.74 min
Linearity Range 153.7-461 µg/ml

This table is based on data from a study on a validated RP-HPLC method for propiomazine estimation. iajpb.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradate and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification of propiomazine degradates and metabolites, offering high sensitivity and structural information. ontosight.aiamericanpharmaceuticalreview.com This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

In a study on the stability of propionylpromazine hydrochloride, a structural isomer of propiomazine, an HPLC system compatible with electrospray mass spectrometry (MS) was developed. inchem.orgunl.edu An acetic acid (1%) methanol-water mobile phase was used, which resolved a single degradate component into three initial components. With aged samples, up to five degradates were observed. unl.edu

The process of identifying unknown metabolites and degradants involves several steps. americanpharmaceuticalreview.com Initially, the molecular weight of the unknown is determined using suitable ionization methods like electrospray ionization (ESI). americanpharmaceuticalreview.com Subsequently, the elemental composition is determined through high-resolution mass spectrometry (HRMS). americanpharmaceuticalreview.com Tandem MS (MS/MS) experiments are then performed to generate fragmentation patterns of the unknown and the parent drug, which provides crucial structural information. americanpharmaceuticalreview.comwaters.com

For instance, in the analysis of propiomazine, metabolites such as 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxy-propionylpromazine have been identified in horse urine using gas chromatography-mass spectrometry (GC-MS), a technique with similar principles of mass analysis. fao.org The major degradation products of propiomazine are often oxidation products. unl.edu

Table 2: Predicted LC-MS/MS Spectral Data for Propiomazine

Spectrum TypeDescriptionSplash KeySource
Predicted LC-MS/MS10V, Positive-QTOFsplash10-0006-3129000000-8a45d39e43f3fcf55fd4Wishart Lab
Predicted LC-MS/MS20V, Positive-QTOFsplash10-000j-9082000000-53493e52601db97df35bWishart Lab
Predicted LC-MS/MS40V, Positive-QTOFsplash10-0079-9410000000-7fe35b6626b933c91bbbWishart Lab

This table is based on predicted data from the Human Metabolome Database. hmdb.ca

Thin-Layer Chromatography (TLC) for Structural Correlations and Screening

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the screening and separation of phenothiazine (B1677639) derivatives, including propiomazine. researchgate.netd-nb.info It is particularly useful for establishing structural correlations and for rapid screening in toxicological analysis. researchgate.netacs.org

The separation of phenothiazines by TLC can be challenging due to their similar physicochemical properties. researchgate.net However, effective separations can be achieved by optimizing the mobile and stationary phases. researchgate.net For phenothiazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, and mobile phases are often modified with ammonia (B1221849) to improve separation. researchgate.net A study on various phenothiazine derivatives found that a combination of chromatography with color reactions or fluorescence allowed for good differentiation. researchgate.net

In a collaborative study, a TLC method for identifying 20 phenothiazine drugs was developed. nih.gov The identification was based on the color of the sprayed spots and the Rf values relative to chlorpromazine (B137089) in four different solvent systems, leading to a correct identification in 98.13% of cases. nih.gov For propionylpromazine, a structural isomer of propiomazine, a TLC method was developed for its determination in pig tissues with a limit of detection of 2-20 µg/kg. fao.orginchem.org Another two-dimensional TLC method for detecting propiopromazine and other tranquilizers in pig tissues reported a detection level of 25 µg/kg. fao.org

Fluorescence detection can enhance the sensitivity of TLC analysis. researchgate.net For several phenothiazines, including propiomazine, fluorescence signals were enhanced by dipping the plates in a mixture of Triton X-100 and chloroform. researchgate.net The detection limit for propiomazine using this method was 6.4 µM. researchgate.net

Table 3: TLC Systems for Phenothiazine Analysis

Stationary PhaseMobile Phase ExampleDetection Method
Silica Gel 60G F254Chloroform:Ethanol:Ammonia (80:15:5 v/v/v)Sulfuric acid spray followed by heating
Silica GelCyclohexane:Chloroform:Ammonia (90:20:0.25 v/v/v)Densiometry
Silica GelChloroform:Methanol (B129727) (9:1 v/v)Fluorescence enhancement with Triton X-100

This table is compiled from various sources describing TLC methods for phenothiazine analysis. fao.orgresearchgate.netd-nb.inforesearchgate.net

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques are essential for the definitive structural elucidation of propiomazine (hydrochloride), providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Structure elucidation by NMR involves analyzing spectra such as ¹H, ¹³C, COSY, HSQC, and HMBC to determine the connectivity of atoms within the molecule. hyphadiscovery.com For complex molecules or when only small amounts of material are available, advanced techniques using high-field instruments (e.g., 700 MHz) equipped with cryoprobes can be employed. hyphadiscovery.com

For propiomazine, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton. hyphadiscovery.comdaicelpharmastandards.com Two-dimensional NMR experiments would then be used to establish the correlations between protons and carbons, ultimately leading to the complete assignment of the structure. hyphadiscovery.com This level of detailed structural information is crucial for confirming the identity of the compound and for characterizing any unknown metabolites or degradation products. hyphadiscovery.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.gov An IR spectrum of propiomazine would show characteristic absorption bands corresponding to its various functional groups.

The NIST WebBook provides access to the gas-phase IR spectrum of propiomazine. nist.gov Analysis of this spectrum would reveal key absorptions. For example, the carbonyl (C=O) stretching vibration of the propanoyl group would be expected to appear as a strong band in the region of 1670-1690 cm⁻¹. The C-N stretching vibrations of the tertiary amine and the phenothiazine ring system would also be present. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-S stretching vibration of the thioether in the phenothiazine ring would also have a characteristic absorption.

By comparing the IR spectrum of an unknown sample to a reference spectrum of propiomazine (hydrochloride), its identity can be confirmed. This technique is also valuable for identifying the presence of impurities or degradation products, which may exhibit additional or shifted absorption bands.

Table 4: Expected IR Absorption Bands for Propiomazine

Functional GroupExpected Wavenumber Range (cm⁻¹)
Carbonyl (C=O) of ketone~1680
Aromatic C-H stretch>3000
Aliphatic C-H stretch<3000
C-N stretch1350-1000
C-S stretch800-600

This table is based on general IR spectroscopy principles and the known structure of propiomazine. nist.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for the structural elucidation of propiomazine, providing precise data on its molecular weight and fragmentation patterns. The molecular weight of propiomazine free base is approximately 340.5 g/mol , a value consistently confirmed by mass spectrometric analysis. daicelpharmastandards.com The chemical formula is C20H24N2OS. daicelpharmastandards.com

In-depth analysis using techniques like HPLC/tandem mass spectrometry (HPLC/MS/MS) reveals characteristic fragmentation of the propiomazine molecule. unl.edu For instance, in studies of the related phenothiazine, promethazine (B1679618), fragmentation is observed to occur at the nitrogen moieties. researchgate.net This leads to the generation of specific fragment ions, including the phenothiazine ring and a substituted N-propyl phenothiazine. researchgate.net A similar pattern can be anticipated for propiomazine, aiding in its specific identification within complex mixtures.

Further investigation into the fragmentation of propiomazine has identified key mass-to-charge ratio (m/z) fragments. unl.edu For example, a fragment with an m/z of 309 can indicate the loss of an oxygen atom bonded to the aromatic sulfur. unl.edu Another significant fragment at m/z 240 corresponds to the loss of the amine oxide and the dimethylaminopropyl chain. unl.edu A fragment at m/z 294 suggests a concerted elimination involving dehydration and dissociation of the protonated dimethylamine. unl.edu These distinct fragmentation pathways provide a "fingerprint" for the unequivocal identification of propiomazine in various analytical contexts.

Development and Application of Reference Standards for Research Purity

Use of Deuterium-Labeled Analogs for Bioanalytical Studies (e.g., Propiomazine-d6 Hydrochloride)

Deuterium-labeled internal standards are indispensable in modern bioanalytical research, particularly for pharmacokinetic and bioequivalence (BA/BE) studies. daicelpharmastandards.com Propiomazine-d6 hydrochloride, a stable isotope-labeled analog of propiomazine, serves this crucial role. daicelpharmastandards.com Its utility stems from the fact that it is chemically identical to the unlabeled drug but has a higher mass due to the replacement of six hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the endogenous compound by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample extraction, chromatography, and ionization.

The use of deuterium-labeled standards like Propiomazine-d6 hydrochloride significantly enhances the accuracy and precision of quantitative bioanalytical methods. daicelpharmastandards.com Companies specializing in pharmaceutical reference standards, such as Daicel Pharma, offer these labeled compounds, often with a detailed certificate of analysis that includes characterization data to ensure their quality and suitability for regulated research. daicelpharmastandards.com

Characterization of Degradation Products (e.g., Oxidation Products)

Propiomazine, like other phenothiazines, is susceptible to degradation, particularly through oxidation. unl.edu Research has shown that under certain storage conditions, propiomazine hydrochloride can degrade, leading to the formation of several oxidation products. unl.edu HPLC/MS/MS analysis has been instrumental in identifying these degradates. unl.edu

Studies on formulated products have revealed that the primary degradation pathway involves oxidation of the active ingredient. unl.edu Two major oxidation products that have been characterized are an amine oxide, formed by the oxidation of the tertiary amine in the dimethylaminopropyl chain, and a doubly oxidized degradate. unl.edu The latter involves oxidation at both the aromatic sulfur and the propanone group, which is oxidized to a carboxylic acid. unl.edu The molecular ion of this smaller, doubly oxidized degradate has been identified at m/z 345. unl.edu Understanding these degradation pathways is critical for developing stable formulations. The inclusion of antioxidants like ascorbic acid has been shown to improve the stability of propiomazine hydrochloride formulations. unl.edu

Assessment of Potential Impurities and Related Substances in Research Grade Compounds

Ensuring the purity of research-grade propiomazine is paramount for the validity of scientific studies. Impurities can arise during synthesis from side reactions, incomplete reactions, or contaminated starting materials, as well as from degradation during storage. daicelpharmastandards.comtentamus-pharma.co.uk These unwanted compounds can potentially interfere with the drug's efficacy and stability. daicelpharmastandards.com

Regulatory bodies and pharmacopeias set limits for acceptable levels of impurities in pharmaceutical products. daicelpharmastandards.com Therefore, the analysis of related substances and impurities is a critical aspect of quality control. tentamus-pharma.co.uksynzeal.com High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power. tentamus-pharma.co.uk When coupled with mass spectrometry (MS), it allows for the identification and structural elucidation of even trace-level impurities. tentamus-pharma.co.uk

Pharmaceutical reference standard providers offer a range of propiomazine impurities to aid in method development, validation, and quality control. synzeal.compharmaffiliates.com These standards are thoroughly characterized, and a detailed Certificate of Analysis (CoA) is typically provided, meeting regulatory compliance standards. daicelpharmastandards.comsynzeal.com

Bioanalytical Method Development for Preclinical Pharmacokinetic and Metabolic Studies

Quantification in Biological Matrices (e.g., Plasma from Animal Models)

The development of sensitive and reliable bioanalytical methods is essential for preclinical pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For propiomazine, methods have been developed to quantify the drug in biological matrices from animal models, such as rat plasma. nih.gov

One such method utilizes direct injection of rat plasma into a coupled-column liquid chromatography system with electrochemical detection. nih.gov This technique involves an extraction column to separate plasma proteins from the analyte before it is transferred to an analytical column for separation and detection. nih.gov This method has demonstrated a limit of quantification of 2.0 ng/mL in rat plasma, with an absolute recovery of 80.9% at a concentration of 9.0 ng/mL. nih.gov The inter-day and intra-day precision were reported as 10.9% and 2.8%, respectively. nih.gov

Gas chromatography (GLC) has also been employed to measure propiomazine concentrations in the plasma of horses, with a reported lower limit of detection of 0.2 µg/L. fao.org These methods are crucial for understanding the pharmacokinetic profile of propiomazine in different species, which is a key step in the drug development process.

Below is an interactive data table summarizing the bioanalytical method for propiomazine in rat plasma.

ParameterValueUnit
AnalytePropiomazine-
MatrixRat Plasma-
Analytical TechniqueCoupled-Column LC with Electrochemical Detection-
Limit of Quantification2.0ng/mL
Absolute Recovery (at 9.0 ng/mL)80.9 ± 2.4%
Inter-day Precision (at 5.6 ng/mL)10.9%
Intra-day Precision (at 9.0 ng/mL)2.8%

Optimization of Chromatographic and Detection Parameters for Complex Samples

The accurate quantification of Propiomazine and its metabolites in complex biological matrices, such as plasma, serum, and urine, is essential for pharmacokinetic studies and therapeutic drug monitoring. ontosight.aimdpi.com The development of robust and sensitive analytical methods requires careful optimization of both the separation (chromatography) and detection stages to overcome challenges posed by low analyte concentrations and interferences from endogenous components. nih.govbioanalysis-zone.comnih.gov Key analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with highly sensitive detectors like mass spectrometers. ontosight.ainih.govscioninstruments.com

Optimization is a multi-parameter process tailored to the specific analyte and matrix. pharmamanual.complos.org For chromatographic methods, this involves selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and temperature to achieve efficient separation of the target analyte from other compounds. pharmamanual.comafmps.be Detector parameters are then fine-tuned to maximize signal-to-noise ratio, ensuring high sensitivity and specificity. jfda-online.com

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds in biological fluids due to its versatility and high resolution. ontosight.aiscioninstruments.com For Propiomazine, specific HPLC methods have been developed that focus on efficient sample clean-up and sensitive detection.

One notable method involves the direct injection of rat plasma into a coupled-column HPLC system. nih.gov This approach utilizes an extraction column with α1-acid glycoprotein (B1211001) (AGP) to selectively retain the analyte while allowing plasma proteins to pass through, followed by an analytical column for separation. nih.gov Optimization of this system included the selection of the column chemistry and the use of an electrochemical detector, which provides high sensitivity for electroactive compounds like Propiomazine. nih.gov The validation of this method demonstrates the results of careful parameter optimization. nih.gov

Table 1: Optimized Parameters and Performance of a Coupled-Column HPLC-ECD Method for Propiomazine in Rat Plasma

Parameter Details Finding/Result Reference
Instrumentation Coupled reversed-phase columns with electrochemical detection - nih.gov
Sample Matrix Rat Plasma - nih.gov
Sample Preparation Direct injection with on-line solid-phase extraction Extraction column packed with α1-acid glycoprotein (AGP) on porous silica particles nih.gov
Detection Electrochemical Detector Optimized for sensitive detection of Propiomazine nih.gov
Limit of Quantification (LOQ) - 2.0 ng/mL (100 pg injected) nih.gov
Absolute Recovery At 9.0 ng/mL level 80.9 ± 2.4% nih.gov
Intra-day Precision At 9.0 ng/mL level 2.8% nih.gov
Inter-day Precision At 5.6 ng/mL level 10.9% nih.gov

This table summarizes the findings from a study on the determination of Propiomazine in rat plasma using a specialized HPLC setup. nih.gov

More broadly, HPLC method development often involves screening different column types (e.g., C8, C18) and optimizing the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. plos.orgresearchgate.netdiva-portal.org The pH of the buffer and the gradient of the organic solvent are critical parameters that are adjusted to achieve the desired retention time and peak shape. plos.org UV detection is common, with the wavelength selected based on the absorbance maximum of the analyte to ensure optimal sensitivity. archivepp.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for analyzing drugs in biological samples, particularly for volatile or semi-volatile compounds. ontosight.aidrawellanalytical.com For non-volatile drugs like phenothiazines, chemical derivatization is often required to increase their volatility and improve their chromatographic properties. jfda-online.com

The optimization of a GC method involves several key steps: pharmamanual.com

Column Selection : Capillary columns with various stationary phases (e.g., polysiloxanes) are chosen based on the polarity of the analyte. The column's dimensions (length, diameter, film thickness) are selected to balance resolution and analysis time. pharmamanual.com

Oven Temperature Program : A temperature gradient is typically used, starting at a lower temperature and ramping up at a controlled rate. This program is optimized to separate compounds with different boiling points effectively. pharmamanual.com

Injector and Detector Temperature : These are kept high to ensure rapid vaporization of the sample and prevent condensation.

Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., helium, nitrogen) is optimized for the best separation efficiency. dss.go.th

For the MS detector, parameters such as the ionization energy and mass range are selected to achieve sensitive and specific detection of the target analyte and its fragments. jfda-online.comdss.go.th

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful separation technique offering high efficiency, short analysis times, and low consumption of reagents and solvents. nih.govjaper.inlumexinstruments.com It is particularly well-suited for the chiral separation of phenothiazine drugs, including Propiomazine. nih.govresearchgate.net

The optimization of CE methods for complex samples involves several critical parameters:

Background Electrolyte (BGE) : The composition, concentration, and pH of the BGE are crucial for controlling the electroosmotic flow (EOF) and the charge of the analytes, which dictates their migration time and separation. researchgate.netmdpi.com

Chiral Selectors : For enantiomeric separations, chiral selectors such as cyclodextrins (e.g., hydroxypropyl-γ-cyclodextrin) are added to the BGE. Their type and concentration are optimized to achieve baseline separation of the enantiomers. nih.govresearchgate.net

Online Concentration Techniques : To enhance sensitivity for trace-level analysis in biological fluids, online concentration techniques like field-amplified sample injection (FASI) can be employed. researchgate.net

Detector : While UV detection is common, more advanced detectors like capacitively coupled contactless conductivity detection (C4D) can offer superior sensitivity for certain analytes. researchgate.net

Research on phenothiazine enantiomers has demonstrated significant sensitivity improvements through methodical optimization.

Table 2: Optimized Capillary Electrophoresis Method for Phenothiazine Enantiomers

Parameter Optimized Condition Finding/Result Reference
Technique Ultrasound-enhanced dispersive liquid-liquid microextraction (UESA-DLLME) with FASI-CE and C4D detection - researchgate.net
Sample Matrix Urine and Serum Recoveries of 88%-106% (urine) and 89%-105% (serum) researchgate.net
Chiral Selector 4 mM hydroxypropyl-γ-cyclodextrin Baseline separation of five pairs of phenothiazine enantiomers in 18 minutes researchgate.net
Background Electrolyte 30 mM 2-(N-morpholino)ethanesulfonic acid/aspartic acid, pH 2.5 - researchgate.net
Detection Capacitively Coupled Contactless Conductivity Detection (C4D) Limit of Detection (LOD) of 0.24 to 0.28 nM researchgate.net
Sensitivity Enhancement Comparison of normal method vs. proposed method 1200 to 2000-fold enhancement researchgate.net

This table highlights the optimized parameters and remarkable sensitivity achieved in the analysis of phenothiazine enantiomers using an advanced CE method. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Receptor Targets and Polypharmacology Beyond Established Mechanisms

Propiomazine (B33155) is known to act as an antagonist at a wide array of receptors, a characteristic known as polypharmacology. drugbank.comresearchgate.net Its activity is not confined to a single receptor but involves a complex interplay with several neurotransmitter systems. Established targets include dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) (M1-M5) receptors. drugbank.com

The concept of polypharmacology, where a single molecule interacts with multiple targets, is a burgeoning field in drug discovery. researchgate.net It is recognized that the therapeutic effects and side-effect profiles of many drugs are due to their engagement with multiple proteins. Propiomazine is a notable example of a polypharmacological agent, with some analyses suggesting it may interact with as many as 14 distinct targets. researchgate.net

Future research will likely focus on:

Deorphanizing Targets: Identifying and validating novel, less-characterized molecular targets of Propiomazine to uncover new potential therapeutic applications.

Receptor Subtype Selectivity: Investigating the binding affinities of Propiomazine for various subtypes of its known receptor families (e.g., different dopamine or serotonin receptor subtypes) to build a more granular understanding of its pharmacological signature.

Systems Biology Approaches: Utilizing network pharmacology to understand how Propiomazine's interactions with multiple targets influence broader signaling pathways and cellular networks, potentially revealing mechanisms relevant to complex conditions like neurodegenerative diseases or certain cancers. ekb.eg

Table 1: Established Receptor Binding Profile for Propiomazine


Receptor FamilySpecific ReceptorsPharmacological ActionAssociated Effects
DopamineD1, D2, D4AntagonistAntipsychotic effects
Serotonin5-HT2A, 5-HT2CAntagonistAnxiolytic, Antidepressant effects
HistamineH1AntagonistSedative effects
Muscarinic AcetylcholineM1, M2, M3, M4, M5AntagonistSedation, Anticholinergic effects
Adrenergicalpha(1)AntagonistCardiovascular effects

Data sourced from drugbank.comresearchgate.netebi.ac.uk

Application of Advanced Computational Chemistry and in silico Drug Design Methodologies

While specific in silico studies on Propiomazine are not extensively published, the application of computational chemistry to its parent class, the phenothiazines, demonstrates a clear path for future research. nih.govfrontiersin.orgmdpi.com Computer-aided drug design (CADD) offers powerful tools to investigate and predict the behavior of molecules like Propiomazine, potentially reducing costs and accelerating discovery. researchgate.net

Future research directions include:

Molecular Docking: Simulating the interaction of Propiomazine with the 3D structures of its known and putative protein targets. nih.govnih.gov This can help elucidate the specific binding modes and key amino acid residues involved, explaining its affinity and selectivity. For instance, docking studies on other phenothiazines have been used to explore their inhibitory activity against enzymes like acetylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of Propiomazine and its analogues to their biological activity. spu.edu.sywikipedia.org QSAR can predict the potency of novel derivatives, guiding the synthesis of compounds with improved properties. spu.edu.sy

Molecular Dynamics (MD) Simulations: Simulating the movement of Propiomazine and its target receptor over time to understand the dynamic nature of their interaction and the stability of the drug-receptor complex. nih.govfrontiersin.org This provides insights beyond the static picture offered by molecular docking.

Pharmacophore Mapping: Identifying the essential 3D arrangement of chemical features in Propiomazine responsible for its activity at different receptors. This "pharmacophore" can then be used to screen virtual libraries for new molecules with a similar activity profile but potentially different chemical scaffolds. nih.gov

Molecular modeling studies suggest that the conformational arrangement of Propiomazine's side chain is crucial for its activity. smolecule.com These advanced computational methods can build upon such foundational knowledge to rationally design new molecules with tailored polypharmacological profiles.

Development of Sophisticated Preclinical Models for Deeper Mechanistic Understanding

To better understand Propiomazine's mechanisms, researchers utilize a variety of preclinical models, from whole-animal systems to isolated tissues. These models are crucial for bridging the gap between molecular interactions and physiological outcomes.

In Vivo Animal Models: Rodent models are frequently used to study the behavioral effects of Propiomazine. These models can mimic aspects of human conditions such as anxiety or psychosis, allowing researchers to investigate the compound's therapeutic potential and underlying neurobiological mechanisms. Preliminary studies have also used animal models to explore potential neuroprotective properties.

Ex Vivo Tissue Models: Isolated organ systems provide a more controlled environment to study specific physiological effects. For example, the anticholinergic properties of phenothiazine-class drugs have been studied using isolated guinea pig or mouse intestine preparations in organ baths, allowing for direct measurement of effects on smooth muscle contractions. routledge.com

In Vitro Cellular and Membrane Models: These models are essential for studying drug transport and permeability. Research into alternative delivery routes for Propiomazine has employed porcine nasal mucosa mounted in an Ussing chamber. estranky.sk This in vitro system allows for the measurement of drug permeation across a biological membrane, providing data to predict absorption in vivo. estranky.sk

Table 2: Examples of Preclinical Models in Propiomazine Research


Model TypeSpecific ModelResearch ApplicationKey Findings/Insights
In VivoRodent behavioral modelsMimicking anxiety and psychosisInvestigating therapeutic strategies and mechanisms
Ex VivoIsolated guinea pig/mouse intestineStudying anticholinergic effects on motilityQuantifying smooth muscle response
In VitroPorcine nasal mucosa in Ussing chamberEvaluating nasal drug delivery potentialDemonstrated rapid absorption and promising bioavailability

Data sourced from routledge.comestranky.sk

Future research will likely involve creating more refined models, such as organ-on-a-chip systems or 3D bioprinted tissues, to better replicate human physiology and gain deeper mechanistic insights. targetmol.com

Interdisciplinary Research on Stability in Research Formulations and Delivery Systems

The stability and delivery of a chemical compound are critical for its utility in research and potential therapeutic development. Research on Propiomazine hydrochloride has highlighted challenges and opportunities in this area.

A key study focused on the stability of Propiomazine hydrochloride (PPZHCl) in a jelly formulation intended for use in tranquilizer trap devices. The study found that the active ingredient degraded over time, especially when stored at temperatures between 5°C and 40°C. Using high-performance liquid chromatography (HPLC) and tandem mass spectrometry, researchers identified the major degradation products as being formed through oxidation of the Propiomazine molecule. This finding led to a practical solution: the reformulation of the product with the antioxidant ascorbic acid, which significantly improved the stability of the compound.

Beyond stability, research has also explored novel delivery systems. To circumvent issues with oral administration, a study investigated nasal delivery of Propiomazine in rats. estranky.sk This work demonstrated that nasal administration resulted in rapid absorption, offering a viable alternative to traditional routes. estranky.sk

Table 3: Stability and Formulation Research on Propiomazine Hydrochloride


Research AreaKey FindingsMethodologyImplications for Future Research
Formulation StabilityDegradation observed via oxidation in jelly formulation.HPLC, HPLC/Tandem Mass SpectrometryInclusion of antioxidants (e.g., ascorbic acid) is crucial for stable formulations.
Storage ConditionsStable for years at -20°C, but degrades at ambient temperatures over months.Long-term storage studiesRequires controlled, cool, and dark storage for long-term preservation of stock.
Novel Delivery SystemsNasal delivery in rats showed rapid absorption and promising bioavailability.In vivo pharmacokinetic studiesFurther exploration of alternative delivery routes (e.g., nasal, transdermal) is warranted.

Data sourced from spu.edu.syestranky.sk

Future interdisciplinary work will be essential, combining analytical chemistry, materials science, and pharmacology to develop advanced, stable formulations and targeted delivery systems that optimize the compound's performance in research settings.

Unraveling Complex Metabolic Interactions and Long-Term Fate in Research Systems

A significant gap in the current knowledge of Propiomazine is its detailed metabolic profile. Like other phenothiazines, it is presumed to undergo extensive hepatic metabolism, but the specific pathways and resulting metabolites have not been fully characterized. drugbank.comresearchgate.netmdpi.com This lack of information is a critical area for future investigation.

While its metabolic fate is not fully elucidated, its potential for drug-drug interactions is recognized. Due to its action on multiple receptor systems and likely involvement of hepatic enzymes, Propiomazine can interact with a wide range of other compounds. drugbank.com For example, its CNS depressant effects can be enhanced when combined with other depressants. drugbank.com It may also alter the antihypertensive or therapeutic efficacy of other drugs. drugbank.com

Future research should prioritize:

Metabolite Identification: Using modern analytical techniques like high-resolution mass spectrometry to identify the major and minor metabolites of Propiomazine in various preclinical systems (in vitro liver microsomes, in vivo animal models).

CYP450 Profiling: Determining which specific cytochrome P450 enzymes are responsible for Propiomazine's metabolism. This is crucial for predicting and understanding drug-drug interactions.

Long-Term Fate Studies: Investigating the accumulation and biological activity of Propiomazine and its metabolites over longer exposure periods in animal models. As seen with other antipsychotics, metabolites can sometimes have their own pharmacological or toxicological profiles that need to be assessed.

Pharmacokinetic Modeling: Developing physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion of Propiomazine. Such models can help predict its behavior in different species and its potential for interactions.

Understanding these complex interactions and the long-term fate of the molecule is essential for the accurate interpretation of research findings and for any consideration of its future development.

Q & A

Q. What validated analytical methods are recommended for quantifying propiomazine hydrochloride in plasma samples?

High-performance liquid chromatography (HPLC) is the primary method for plasma analysis, as demonstrated in rodent pharmacokinetic studies. Blood samples are centrifuged to isolate plasma, which is stored at -70°C to prevent degradation. The method includes calibration curves using standard solutions and validation for specificity, sensitivity, and reproducibility .

Q. How does the choice of salt form (hydrochloride vs. maleate) influence bioavailability in nasal administration studies?

Propiomazine hydrochloride exhibits higher water solubility compared to the maleate salt, leading to better nasal absorption and bioavailability (~40% in rats). The hydrochloride salt is preferred for nasal formulations due to its consistent pharmacokinetics across doses (0.2–0.4 mg/kg), while the maleate shows reduced absorption at higher doses (e.g., 0.36 mg/kg) .

Q. What experimental design considerations are critical for assessing propiomazine’s sedative effects in awake animal models?

Studies in Sprague Dawley rats recommend:

  • Light anesthesia (e.g., isoflurane) during drug administration to minimize stress.
  • Blood sampling intervals from 2–240 minutes post-dose to capture rapid onset and decline in plasma concentrations.
  • Control groups receiving intravenous doses (e.g., 0.19 mg/kg) to compare bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in propiomazine’s reported pharmacokinetic parameters across species?

Discrepancies in recovery times (e.g., 5 hours in muskoxen vs. faster clearance in rodents) may arise from interspecies metabolic differences. Methodological adjustments include:

  • Dose normalization by body surface area.
  • Species-specific formulation optimization (e.g., propylene glycol/polysorbate mixtures for improved solubility).
  • Cross-validation of analytical methods to account for metabolite interference .

Q. What methodological limitations exist in studies claiming propiomazine’s lack of analgesic efficacy?

Early clinical trials (e.g., McGee & Alexander, 1979) lacked standardized pain models and controls for sedation bias. Modern protocols should:

  • Use double-blind, placebo-controlled designs.
  • Incorporate objective pain metrics (e.g., nociceptive thresholds).
  • Control for antihistaminergic effects that may confound results .

Q. How do formulation excipients impact propiomazine hydrochloride’s stability in long-term storage?

Stability testing under ICH guidelines reveals:

  • Hydrochloride salts are prone to hydrolysis in aqueous solutions; lyophilization or non-aqueous solvents (e.g., polyethylene glycol 400) enhance shelf life.
  • Photodegradation requires amber glass storage and inert packaging.
  • Validation via forced degradation studies (e.g., heat, light, pH extremes) is critical for regulatory compliance .

Q. What safety protocols are essential for intravenous propiomazine administration in preclinical studies?

Propiomazine hydrochloride’s association with thrombophlebitis necessitates:

  • Slow infusion rates (<0.1 mg/kg/min) to reduce vascular irritation.
  • Post-administration saline flushes.
  • Histopathological monitoring of injection sites in chronic studies .

Methodological Resources

  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) for nasal vs. IV comparisons, emphasizing AUC₀–t and Cmax calculations .
  • Dose-Response Studies : Employ staggered dosing (e.g., 0.1–0.4 mg/kg) in crossover designs to assess linearity and saturation effects .
  • Species-Specific Dosing : Refer to muskoxen data (0.1 mg/kg IM) as a template for large-animal sedation protocols, adjusting for metabolic rate differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.